molecular formula C8H6ClIO2 B8567992 2-(2-Chloro-6-iodophenyl)acetic acid CAS No. 37777-78-9

2-(2-Chloro-6-iodophenyl)acetic acid

Cat. No.: B8567992
CAS No.: 37777-78-9
M. Wt: 296.49 g/mol
InChI Key: VAZGKKBBSLZNHL-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-iodophenyl)acetic acid is a halogen-substituted phenylacetic acid derivative characterized by a chlorine atom at the ortho position and an iodine atom at the para position relative to the acetic acid moiety.

Properties

CAS No.

37777-78-9

Molecular Formula

C8H6ClIO2

Molecular Weight

296.49 g/mol

IUPAC Name

2-(2-chloro-6-iodophenyl)acetic acid

InChI

InChI=1S/C8H6ClIO2/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2,(H,11,12)

InChI Key

VAZGKKBBSLZNHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)I)CC(=O)O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The biological and chemical behaviors of halogenated phenylacetic acids are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Halogenated Phenylacetic Acids
Compound Name Substituents (Position) Molecular Formula Key Properties/Activities Reference
2-(2,6-Dichlorophenyl)acetic acid Cl (2,6) C₈H₆Cl₂O₂ Peroxisome proliferation, hepatocarcinogenicity (rodents)
2-(2-Chloro-6-fluorophenyl)acetic acid Cl (2), F (6) C₈H₆ClFO₂ Hypolipidemic activity, potential metabolic stability
2-(2-Chloro-6-methylphenyl)acetic acid Cl (2), CH₃ (6) C₉H₉ClO₂ Structural analog with reduced halogen bulk; limited peroxisome proliferation
2-(2,6-Dichloro-4-nitrophenyl)acetic acid Cl (2,6), NO₂ (4) C₈H₅Cl₂NO₄ High similarity to nitro-substituted analogs; industrial synthesis applications
Wy-14,643 ([4-chloro-6-(2,3-xylidino)-2-pyrimidinylthio]acetic acid) Cl, xylidino group C₁₅H₁₄ClN₃O₂S Potent peroxisome proliferator, hepatocarcinogen in rats

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